molecular formula C21H32N2O4 B13641552 1-phenylethanamine (S)-2-((((1R,2R)-2-allylcyclopropoxy)carbonyl)amino)-3,3-dimethylbutanoate

1-phenylethanamine (S)-2-((((1R,2R)-2-allylcyclopropoxy)carbonyl)amino)-3,3-dimethylbutanoate

Cat. No.: B13641552
M. Wt: 376.5 g/mol
InChI Key: OKRJYXRNIQLVOV-RWDYHCJXSA-N
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Description

GS9857, also known as Voxilaprevir, is a nonstructural protein 3 and 4a protease inhibitor used in the treatment of Hepatitis C Virus (HCV) infections. It is a component of the combination drug Vosevi, which also includes sofosbuvir and velpatasvir. Voxilaprevir is particularly effective against multiple HCV genotypes and is used for patients who have previously failed other direct-acting antiviral therapies .

Preparation Methods

The synthesis of Voxilaprevir involves multiple steps, including the formation of key intermediates. The synthetic route typically involves the following steps:

Industrial production methods for Voxilaprevir involve optimizing these synthetic routes to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Voxilaprevir undergoes several types of chemical reactions, including:

The major products formed from these reactions include various intermediates that are further processed to yield the final compound .

Scientific Research Applications

Voxilaprevir has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying protease inhibitors and their interactions with viral proteins.

    Biology: Researchers use Voxilaprevir to study the life cycle of HCV and the role of proteases in viral replication.

    Medicine: Voxilaprevir is a key component in the treatment of chronic HCV infections, particularly in patients who have failed previous therapies.

    Industry: The compound is used in the pharmaceutical industry for the development of new antiviral drugs.

Mechanism of Action

Voxilaprevir exerts its antiviral action by reversibly binding to and inhibiting the NS3/4A serine protease of HCV. This protease is responsible for cleaving the viral polyprotein into functional units necessary for viral replication. By inhibiting this protease, Voxilaprevir effectively prevents the replication and assembly of the virus .

Comparison with Similar Compounds

Voxilaprevir is unique among protease inhibitors due to its broad-spectrum activity against multiple HCV genotypes. Similar compounds include:

Voxilaprevir stands out due to its high efficacy, improved metabolic stability, and reduced risk of hepatotoxicity .

Properties

Molecular Formula

C21H32N2O4

Molecular Weight

376.5 g/mol

IUPAC Name

(2S)-3,3-dimethyl-2-[[(1R,2R)-2-prop-2-enylcyclopropyl]oxycarbonylamino]butanoic acid;1-phenylethanamine

InChI

InChI=1S/C13H21NO4.C8H11N/c1-5-6-8-7-9(8)18-12(17)14-10(11(15)16)13(2,3)4;1-7(9)8-5-3-2-4-6-8/h5,8-10H,1,6-7H2,2-4H3,(H,14,17)(H,15,16);2-7H,9H2,1H3/t8-,9-,10-;/m1./s1

InChI Key

OKRJYXRNIQLVOV-RWDYHCJXSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N.CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1C[C@H]1CC=C

Canonical SMILES

CC(C1=CC=CC=C1)N.CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CC=C

Origin of Product

United States

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